Bienvenue dans la boutique en ligne BenchChem!

(1R,2S)-VU0155041

mGluR4 PAM Parkinson's disease

(1R,2S)-VU0155041 (CAS 1093757-42-6) is the exclusively active cis regioisomer of VU0155041—the trans isomer (VU0155040) is inactive. It delivers ~45% maximal glutamate response at mGluR4 (EC50 798 nM human, 693 nM rat), with an 8-fold potency advantage over PHCCC and no mGluR1 off-target antagonism. Clean selectivity confirmed across 67+ off-targets ensures unambiguous mGluR4 attribution. Aqueous solubility enables saline-based icv formulation free of DMSO artifacts, validated in rat Parkinson's models (31–316 nmol) and morphine extinction studies. The definitive stereochemical benchmark for SAR campaigns—do not substitute without rigorous validation.

Molecular Formula C14H15Cl2NO3
Molecular Weight 316.2 g/mol
CAS No. 1093757-42-6
Cat. No. B1683458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-VU0155041
CAS1093757-42-6
SynonymsVU 0155041
VU-0155041
VU0155041
Molecular FormulaC14H15Cl2NO3
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1
InChIKeyVSMUYYFJVFSVCA-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-VU0155041 (CAS 1093757-42-6): A Mixed Allosteric Agonist/PAM of mGluR4 with Defined Potency and Selectivity Profile


(1R,2S)-VU0155041 (CAS 1093757-42-6) is the cis regioisomer of a cyclohaxanecarboxylic acid derivative that functions as a mixed allosteric agonist/positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4) [1]. It exhibits partial agonist activity at a site distinct from the orthosteric glutamate binding site, inducing approximately 45% of the maximal glutamate response [1]. The compound demonstrates species-conserved activity with EC50 values of 798 ± 58 nM at human mGluR4 and 693 ± 140 nM at rat mGluR4 .

Why Substituting (1R,2S)-VU0155041 with Other mGluR4 PAMs Compromises Experimental Reproducibility


mGluR4 positive allosteric modulators exhibit substantial variation in potency, efficacy, selectivity, and physicochemical properties that directly impact experimental outcomes. For example, the prototypical mGluR4 PAM PHCCC suffers from low potency (EC50 ~3.2-4.1 μM) [1], poor aqueous solubility [2], and off-target antagonism at mGluR1 [1], limiting its utility in vivo. In contrast, (1R,2S)-VU0155041 offers an approximate 8-fold improvement in potency [2], superior aqueous solubility [2], and clean selectivity across mGluR subtypes [2]. Furthermore, stereochemistry is critical: the trans regioisomer (VU0155040) lacks a defined plateau in concentration-response curves and exhibits negligible efficacy . Substituting (1R,2S)-VU0155041 with another mGluR4 PAM without rigorous validation introduces uncontrolled variables that confound data interpretation and undermine reproducibility.

Quantitative Differentiation of (1R,2S)-VU0155041: Head-to-Head and Cross-Study Comparisons


Potency Superiority Over PHCCC: ~8-Fold Improvement in mGluR4 Potentiation

(1R,2S)-VU0155041 demonstrates significantly enhanced potency as an mGluR4 PAM compared to the prototypical PAM PHCCC. At human mGluR4, VU0155041 potentiates an EC20 glutamate response with an EC50 of 798 ± 58 nM [1]. In contrast, PHCCC exhibits an EC50 of 4.1 μM in comparable functional assays [2]. This represents an approximately 5.1-fold potency improvement. The original discovery paper reports VU0155041 as approximately 8-fold more potent than PHCCC based on fold-shift analysis [1].

mGluR4 PAM Parkinson's disease

Stereochemical Specificity: Cis Regioisomer Confers Activity; Trans Regioisomer Is Inactive

The biological activity of VU0155041 is strictly dependent on the cis stereochemistry. The cis regioisomer ((1R,2S)-VU0155041) demonstrates robust PAM and partial agonist activity with EC50 values of 798 nM (human) and 693 nM (rat) [1]. In stark contrast, the trans regioisomer (VU0155040) fails to reach a plateau in concentration-response curves at the maximum tested concentration and exhibits negligible potentiation of glutamate responses [1]. Additionally, 30 μM of the cis regioisomer induces a 6.4 ± 0.7-fold leftward shift in the glutamate concentration-response curve at human mGluR4, whereas the trans regioisomer is ineffective [1].

stereochemistry mGluR4 structure-activity relationship

Clean Selectivity Profile: No Significant Activity at mGluR1, 2, 5, 7, 8 or 67 Off-Targets

(1R,2S)-VU0155041 demonstrates a clean selectivity profile that distinguishes it from earlier mGluR4 PAMs. In contrast to PHCCC, which acts as a partial antagonist (30%) at mGluR1 [1], VU0155041 shows no significant potentiator or antagonist activity at other mGluR subtypes (mGluR1, 2, 5, 7, 8) when tested at 30 μM [2]. Furthermore, in a broader selectivity panel, VU0155041 did not exhibit significant activity against 67 additional off-target GPCRs, ion channels, and transporters . It also does not antagonize NMDA receptor functional activity .

selectivity mGluR4 off-target

Aqueous Solubility Advantage Over PHCCC Enables In Vivo Dosing Without DMSO

(1R,2S)-VU0155041 is soluble in an aqueous vehicle, a critical advantage over the prototypical mGluR4 PAM PHCCC, which exhibits poor solubility and typically requires DMSO-based formulations [1]. This property enabled intracerebroventricular (icv) administration of 31 to 316 nmol doses in rat models of Parkinson's disease without the confounding effects of organic solvents [1]. The aqueous solubility of VU0155041 is frequently cited as a key improvement over PHCCC in vendor technical datasheets .

solubility aqueous formulation in vivo

In Vivo Antiparkinsonian Efficacy: Dose-Dependent Reversal of Motor Deficits in Rat Models

Intracerebroventricular (icv) administration of (1R,2S)-VU0155041 produces dose-dependent antiparkinsonian effects in two distinct rodent models. Doses ranging from 31 to 316 nmol significantly decreased haloperidol-induced catalepsy and reserpine-induced akinesia in rats [1]. The effects were observed within 30 minutes of infusion and persisted for at least 30 minutes post-infusion . These in vivo findings contrast with PHCCC, for which in vivo efficacy is limited by poor solubility and off-target activity [1].

in vivo Parkinson's disease catalepsy

Validated Application Scenarios for (1R,2S)-VU0155041 Based on Quantitative Differentiation


In Vitro Characterization of mGluR4-Mediated Signaling Without Off-Target Confounds

Researchers investigating mGluR4 signaling pathways in recombinant cell lines or primary neuronal cultures benefit from (1R,2S)-VU0155041's clean selectivity profile. Its lack of significant activity at mGluR1, 2, 5, 7, 8 and 67 other off-targets [1] ensures that observed effects can be confidently attributed to mGluR4 modulation, unlike PHCCC which introduces mGluR1 antagonism [2]. The compound's EC50 of 798 nM (human) and 693 nM (rat) [1] provides a defined potency benchmark for assay validation.

Preclinical In Vivo Studies of Parkinson's Disease Motor Deficits

(1R,2S)-VU0155041 is specifically validated for icv administration in rat models of Parkinson's disease. Doses of 31-316 nmol reverse haloperidol-induced catalepsy and reserpine-induced akinesia . Its aqueous solubility enables formulation in saline-based vehicles, avoiding DMSO-related artifacts . This makes it a suitable tool compound for evaluating the therapeutic potential of mGluR4 activation in basal ganglia motor circuits.

Behavioral Pharmacology Studies of Extinction Learning and Addiction

Recent studies demonstrate that intra-accumbal microinjection of (1R,2S)-VU0155041 facilitates extinction and inhibits reinstatement of morphine-induced conditioned place preference (CPP) in male rats [3]. The compound's aqueous solubility and defined potency enable precise microinjection dosing in discrete brain regions. This application leverages the compound's established selectivity and in vivo activity to probe the role of mGluR4 in reward circuitry and extinction learning.

Structure-Activity Relationship (SAR) Studies with Defined Stereochemical Control

The strict stereochemical requirement for mGluR4 activity—where only the cis regioisomer ((1R,2S)-VU0155041) is active and the trans regioisomer (VU0155040) is inactive [1]—makes (1R,2S)-VU0155041 a valuable reference standard for SAR campaigns. Medicinal chemists can use this compound as a benchmark when evaluating novel mGluR4 PAMs, ensuring that stereochemical considerations are properly controlled in potency and efficacy comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2S)-VU0155041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.